![molecular formula C24H24ClN5O2 B3008891 9-(4-氯苯基)-1,7-二甲基-3-(3-甲基苄基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 876151-56-3](/img/structure/B3008891.png)
9-(4-氯苯基)-1,7-二甲基-3-(3-甲基苄基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to the purine family. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as adenine and guanine, components of DNA and RNA. The structure of the compound suggests that it may have potential biological activity or could serve as a lead compound for the development of new drugs.
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized and tested for antiviral activity against rhinovirus type 1B, with the introduction of a 2-chloro substituent resulting in a substantial increase in antiviral activity . Another study reported the synthesis of 9-(2,6-difluorobenzyl)-9H-purines using the Mitsunobu reaction, which yielded various chlorinated purine derivatives . Additionally, the regioselectivity of cross-coupling reactions was explored in the synthesis of 2,6,8-trisubstituted purine bases, which involved palladium-catalyzed Suzuki-Miyaura reactions and iron-catalyzed reactions with organometallic reagents . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents on the purine ring can significantly affect the molecule's interaction with biological targets. For example, the introduction of a 2-chloro substituent was found to enhance the antiviral activity of 9-benzylpurines . The compound of interest contains a 4-chlorophenyl group, which could similarly influence its biological properties. The molecular structure analysis would involve examining the electronic distribution, potential binding sites, and overall conformation of the molecule to predict its reactivity and interaction with biological systems.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, which are essential for their biological function or for further chemical modifications. The studies reviewed indicate that chlorinated purine derivatives can be synthesized through reactions such as the Mitsunobu reaction and cross-coupling reactions . These reactions are important for introducing different substituents onto the purine ring, which can alter the molecule's chemical properties and biological activity. The compound may also be amenable to similar chemical transformations, which could be explored for the development of new derivatives with enhanced or targeted biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of chloro and methyl groups, as well as the benzyl moiety, can affect the compound's solubility in various solvents, which is important for its application in biological assays or drug formulation . The stability of the compound under physiological conditions would also be a key factor in its potential as a therapeutic agent. Additionally, the reactivity of the compound towards nucleophiles, electrophiles, and radicals would determine its suitability for further chemical modifications and its interaction with biological targets.
科学研究应用
神经退行性疾病
大量的研究集中在与 9-(4-氯苯基)-1,7-二甲基-3-(3-甲基苄基)-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮结构相关的化合物上,这些化合物在治疗帕金森病和阿尔茨海默病等神经退行性疾病中具有应用。这些研究强调了此类化合物作为单胺氧化酶 (MAO) 抑制剂的作用,单胺氧化酶是神经退行性疾病的关键靶标。值得注意的是,在 N9 位具有氯代苯基、苄基或苯乙基残基的化合物已被确认为有效的 MAO-B 抑制剂,对它们的靶标表现出高度选择性。还发现了有效的双靶点腺苷受体拮抗剂,其中一些化合物表现出三重靶点抑制,因此提示了在神经退行性疾病中缓解症状和改变疾病的潜力 (Koch 等人,2013 年); (Brunschweiger 等人,2014 年); (Załuski 等人,2019 年)。
抗病毒特性
进一步的研究表明,某些衍生物(如 9-苄基-6-(二甲氨基)-9H-嘌呤)具有抗病毒活性,特别是对鼻病毒。发现这些化合物中引入 2-氯取代基可以显着增强其抗病毒效果。这些发现表明了一类针对鼻病毒具有潜力的新型抗病毒剂 (Kelley 等人,1988 年)。
抗炎活性
此外,对嘧啶并嘌呤二酮的取代类似物进行的研究显示出有希望的抗炎活性。这些化合物(包括 9-苄基-2,3-二氢-1,3-二甲基-6-羟基-7-(3-甲基-2-丁烯基)嘧啶并-[2,1-f]嘌呤-4,8(1H,9H)-二酮)已在佐剂诱导的关节炎大鼠模型等模型中进行了评估。它们已证明具有与萘普生等已建立的抗炎药相当的效力,并且没有观察到胃溃疡诱发电位或眼部毒性 (Kaminski 等人,1989 年)。
作用机制
未来方向
属性
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-5-4-6-17(11-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-16(2)13-29(20)23)19-9-7-18(25)8-10-19/h4-11,16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHPWPHPZDEVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

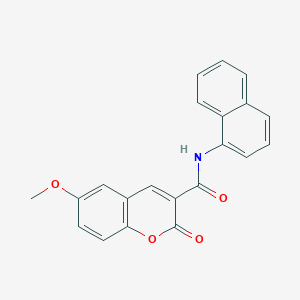

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)
![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)
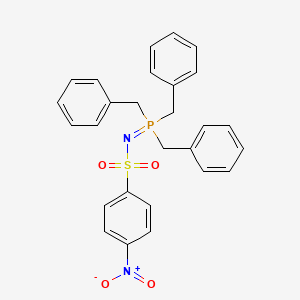
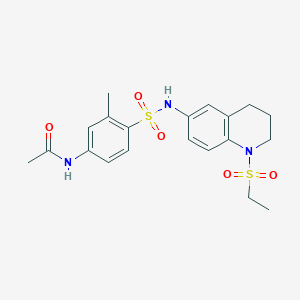
![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)
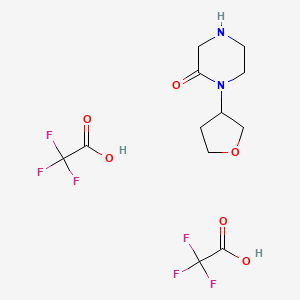
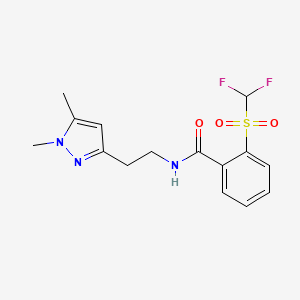
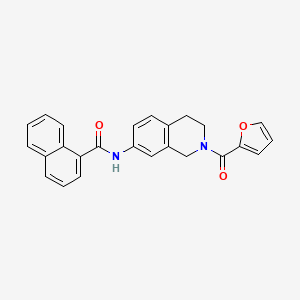

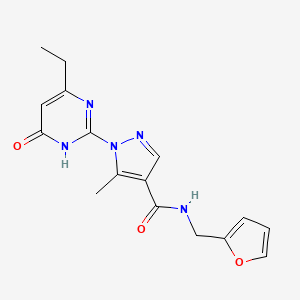
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)